molecular formula C10H8ClFN2 B1374240 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole CAS No. 1485526-85-9

3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole

Cat. No. B1374240
CAS RN: 1485526-85-9
M. Wt: 210.63 g/mol
InChI Key: UTKNPMLLJQPUJI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole (CMF-Pyrazole) is a small molecule with a wide range of potential applications in scientific research. CMF-Pyrazole has been studied in both organic and inorganic chemistry, with research showing it to be a versatile reagent in a variety of organic synthesis reactions. Additionally, CMF-Pyrazole has been used to study the mechanism of action of various biological compounds, as well as its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on the synthesis and structural characterization of pyrazole compounds, including those related to 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. For example, Loh et al. (2013) synthesized various pyrazole compounds and characterized their structures using X-ray single crystal structure determination. These compounds, including variants like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, exhibited specific dihedral angles between the pyrazole and fluoro-substituted rings (Loh et al., 2013). Similarly, Kariuki et al. (2021) synthesized and characterized isostructural compounds with fluorophenyl and pyrazole components, which were suitable for structure determination by single crystal diffraction (Kariuki et al., 2021).

Antimicrobial Activities

Research has also explored the antimicrobial activities of pyrazole derivatives. Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives and evaluated their antibacterial and antifungal activities against various microorganisms. They found that many of these compounds exhibited significant antibacterial and antifungal activities (Ragavan et al., 2010).

Synthesis of Functionalized Pyrazoles

Grotjahn et al. (2002) presented syntheses of pyrazoles with functionalized side chains, demonstrating the versatility of pyrazoles in creating ligands and other polyfunctional compounds. This research highlighted the potential of pyrazoles in various applications due to their ability to be modified and functionalized in multiple ways (Grotjahn et al., 2002).

Molecular Docking Studies

Desai et al. (2020) conducted molecular docking studies on pyrazole derivatives to explore their antibacterial properties. They synthesized novel compounds and assessed their antibacterial activity in vitro, providing insights into the mechanism of action and potential for lead optimization in drug development (Desai et al., 2020).

Pharmaceutical Potential

Thomas et al. (2018) synthesized pyrazole derivatives and employed computational techniques, including density functional theory (DFT) calculations, molecular dynamics simulations, and molecular docking, to evaluate their reactive properties and pharmaceutical potential. This study demonstrated the significance of pyrazole derivatives in the development of new drugs and their potential inhibitory activity against specific targets (Thomas et al., 2018).

properties

IUPAC Name

3-(chloromethyl)-1-(2-fluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2/c11-7-8-5-6-14(13-8)10-4-2-1-3-9(10)12/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKNPMLLJQPUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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